5-Methoxy-2-((methylthio)methyl)pyrimidin-4(1H)-one
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Overview
Description
5-Methoxy-2-((methylthio)methyl)pyrimidin-4(1H)-one is a heterocyclic compound with the molecular formula C7H10N2O2S. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-((methylthio)methyl)pyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methoxy-2-methylthiopyrimidine.
Reaction with Formaldehyde: The 5-methoxy-2-methylthiopyrimidine is then reacted with formaldehyde under acidic conditions to introduce the methylthio group at the 2-position.
Cyclization: The intermediate product undergoes cyclization to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-((methylthio)methyl)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can occur at the 2-position, replacing the methylthio group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-2-((methylthio)methyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-((methylthio)methyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes involved in nucleotide synthesis and metabolism.
Pathways Involved: It can inhibit key enzymes, leading to the disruption of cellular processes such as DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-methylthiopyrimidine
- 5-Methoxy-2-thiopyrimidine
- 5-Methoxy-2-(methylsulfinyl)pyrimidine
Uniqueness
5-Methoxy-2-((methylthio)methyl)pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
CAS No. |
77249-08-2 |
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Molecular Formula |
C7H10N2O2S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
5-methoxy-2-(methylsulfanylmethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O2S/c1-11-5-3-8-6(4-12-2)9-7(5)10/h3H,4H2,1-2H3,(H,8,9,10) |
InChI Key |
MGWIWMFELMGQNY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(NC1=O)CSC |
Origin of Product |
United States |
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